In-Depth Technical Guide: The Mechanism of Action of GSK-5959
In-Depth Technical Guide: The Mechanism of Action of GSK-5959
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GSK-5959 is a potent, selective, and cell-permeable small molecule inhibitor of the bromodomain of Bromodomain and PHD Finger Containing Protein 1 (BRPF1). Its mechanism of action centers on the specific disruption of the BRPF1 bromodomain's interaction with acetylated lysine (B10760008) residues on histone tails. This inhibitory action modulates the function of the MOZ/MORF histone acetyltransferase (HAT) complexes, leading to downstream effects on gene expression and cellular processes, with significant implications for oncology. This guide provides a comprehensive overview of the biochemical and cellular mechanisms of GSK-5959, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action
GSK-5959 functions as a competitive inhibitor at the acetyl-lysine binding pocket of the BRPF1 bromodomain. BRPF1 is a crucial scaffolding protein within the MOZ (Monocytic Leukemia Zinc Finger Protein, also known as KAT6A) and MORF (MOZ-Related Factor, also known as KAT6B) histone acetyltransferase (HAT) complexes. These complexes play a vital role in regulating chromatin structure and gene expression through the acetylation of histone tails.
The primary mechanism of GSK-5959 involves the following key steps:
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Direct Binding to BRPF1 Bromodomain: GSK-5959 specifically binds to the bromodomain of BRPF1, a protein module responsible for recognizing and docking onto acetylated lysine residues of histones.
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Inhibition of Histone Interaction: By occupying the acetyl-lysine binding pocket, GSK-5959 prevents the BRPF1 bromodomain from engaging with its natural ligands, particularly acetylated histone H3 and H4 tails (e.g., H2AK5ac, H4K12ac, and H3K14ac).[1]
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Modulation of MOZ/MORF HAT Complex Activity: The interaction of the BRPF1 bromodomain with acetylated histones is critical for the proper localization and activity of the MOZ/MORF HAT complexes. By disrupting this interaction, GSK-5959 indirectly modulates the histone acetyltransferase activity of these complexes at specific genomic loci.
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Alteration of Gene Expression: The altered HAT activity leads to changes in histone acetylation patterns, which in turn affects chromatin accessibility and the transcription of target genes. This has been shown to impact the expression of oncogenes such as E2F2 and EZH2.[1]
Quantitative Data Summary
The potency and selectivity of GSK-5959 have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of GSK-5959
| Target/Assay | Parameter | Value | Reference |
| BRPF1 (TR-FRET) | IC50 | 80 nM | [2] |
| BRPF1 (BROMOscan) | Kd | 10 nM | [3][4][5] |
| BRPF2 | Selectivity | >90-fold vs. BRPF1 | [3][4][5] |
| BRPF3 | Selectivity | >1000-fold vs. BRPF1 | [2] |
| BET Family Bromodomains | Selectivity | >500-fold vs. BRPF1 | [3][4][5] |
Table 2: Cellular Activity of GSK-5959
| Assay | Cell Line | Parameter | Value | Reference |
| NanoBRET | HEK293 | EC50 | 0.98 µM | [2] |
| Anti-proliferative | Pygo2high COAD cells | Effect | Antiproliferative and anticlonogenic | [1] |
| Anti-proliferative | Hepatocellular Carcinoma cells | Effect | Reduction of cell proliferation and colony formation | [1] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize the mechanism of action of GSK-5959 are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This assay is used to determine the in vitro inhibitory potency (IC50) of GSK-5959 against the BRPF1 bromodomain.
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Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and a GST-tagged BRPF1 bromodomain. Binding of the bromodomain to the peptide brings a Europium (Eu)-labeled anti-GST antibody (donor) and a Streptavidin-Allophycocyanin (APC) conjugate (acceptor) into close proximity, resulting in a FRET signal. GSK-5959 competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
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Materials:
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GST-tagged BRPF1 bromodomain protein
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Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide
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Europium-labeled anti-GST antibody
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Streptavidin-APC conjugate
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GSK-5959 compound
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Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
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384-well low-volume plates
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Procedure:
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Prepare serial dilutions of GSK-5959 in assay buffer.
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Add GSK-5959 dilutions to the assay plate.
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Add a pre-mixed solution of GST-BRPF1 bromodomain and biotinylated H4K12ac peptide to the wells.
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Incubate for 30 minutes at room temperature.
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Add a pre-mixed solution of Eu-anti-GST antibody and Streptavidin-APC to the wells.
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Incubate for 60 minutes at room temperature, protected from light.
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Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
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Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the concentration of GSK-5959 to determine the IC50 value.
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BROMOscan® Bromodomain Binding Assay
This assay is used to assess the selectivity of GSK-5959 against a panel of human bromodomains.
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Principle: The BROMOscan assay is a competitive binding assay that measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
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Materials:
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DNA-tagged bromodomains (panel of choice)
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Immobilized proprietary ligand on a solid support
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GSK-5959 compound
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Binding buffer
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qPCR reagents
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Procedure:
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A mixture of DNA-tagged bromodomain and the immobilized ligand is prepared.
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GSK-5959 is added at various concentrations.
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The mixture is incubated to allow binding to reach equilibrium.
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Unbound bromodomain is washed away.
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The amount of bromodomain bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
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The results are expressed as a percentage of the DMSO control, and dissociation constants (Kd) are calculated from the dose-response curves.
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Cellular NanoBRET™ Target Engagement Assay
This assay is used to confirm the cell permeability of GSK-5959 and measure its engagement with the BRPF1 bromodomain in a live-cell context.
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Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of a NanoLuc® luciferase-tagged BRPF1 bromodomain (donor) and a HaloTag®-tagged histone H3.3 (acceptor) in live cells. When the two proteins interact, energy is transferred from the donor to the acceptor, which is labeled with a cell-permeable fluorescent ligand. GSK-5959 enters the cells and disrupts this interaction, leading to a decrease in the BRET signal.
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Materials:
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HEK293 cells
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Expression vectors for NanoLuc®-BRPF1 bromodomain and HaloTag®-Histone H3.3
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Transfection reagent
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HaloTag® NanoBRET™ 618 Ligand
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Nano-Glo® Luciferase Assay Substrate
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GSK-5959 compound
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Opti-MEM® I Reduced Serum Medium
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White, 96-well cell culture plates
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Procedure:
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Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 expression vectors.
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After 24 hours, seed the transfected cells into a 96-well plate.
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Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 2 hours to allow for labeling of the HaloTag® fusion protein.
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Add serial dilutions of GSK-5959 to the wells and incubate for 2 hours.
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Add the Nano-Glo® Luciferase Assay Substrate to the wells.
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Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
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Calculate the corrected BRET ratio and plot it against the GSK-5959 concentration to determine the EC50 value.
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Mandatory Visualizations
Signaling Pathway of GSK-5959 Action
Caption: GSK-5959 inhibits the BRPF1 bromodomain, disrupting histone binding and MOZ/MORF HAT complex activity.
Experimental Workflow for TR-FRET Assay
Caption: Step-by-step workflow for determining the IC50 of GSK-5959 using a TR-FRET binding assay.
Logical Relationship of Downstream Effects
Caption: Logical flow from GSK-5959 binding to the resulting cellular effects.
References
- 1. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
